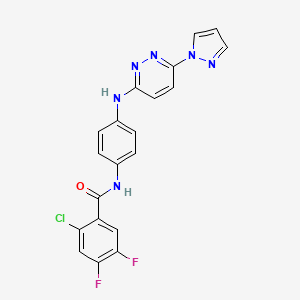

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-chloro-4,5-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

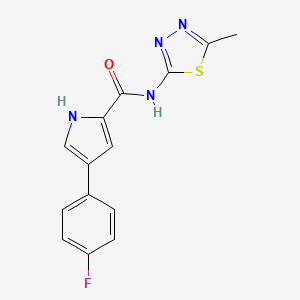

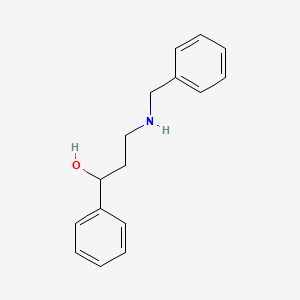

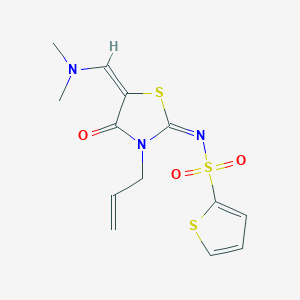

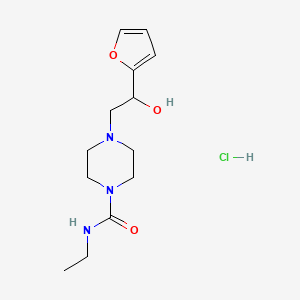

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-chloro-4,5-difluorobenzamide is a useful research compound. Its molecular formula is C20H13ClF2N6O and its molecular weight is 426.81. The purity is usually 95%.

BenchChem offers high-quality N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-chloro-4,5-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-chloro-4,5-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Herbicide Development

Research indicates that pyridazinone derivatives, including those structurally related to N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-chloro-4,5-difluorobenzamide, have been investigated for their herbicidal properties. For instance, certain substituted pyridazinone compounds have been found to inhibit photosynthesis in plants, accounting for their phytotoxicity. These compounds are weaker inhibitors compared to some known herbicides but are significant due to their resistance to metabolic detoxication in plants and their ability to interfere with chloroplast development, akin to the action of certain triazole and carbamate herbicides. The specific substitutions on the molecular structure contribute to these additional physiological properties, highlighting the potential for structural optimization in developing new herbicidal agents (Hilton et al., 1969).

Material Science

In material science, asymmetric compounds centered around imidazole/pyrene/pyrazine structures, which are related to the chemical structure of interest, have been synthesized and characterized. These compounds exhibit notable color changes under specific conditions, such as after treatment with trifluoroacetic acid, and display reversible electrochromic behavior under different bias voltages. This property is significant for applications in visualized acidichromism and near-infrared electrochromism, which could have implications in developing new materials for sensing, display technologies, and other electronic applications (Ma et al., 2015).

Antimicrobial Activity

The synthesis and evaluation of pyridazine derivatives, including those with structural similarities to N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-chloro-4,5-difluorobenzamide, have shown antimicrobial potential. Specific compounds synthesized from pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines demonstrated antimicrobial activity against a variety of microorganisms. The structural modifications and reactions involved in the synthesis of these compounds highlight the chemical versatility and potential pharmacological applications of pyridazine derivatives in addressing microbial resistance and developing new antimicrobial agents (El-Mariah et al., 2006).

Mecanismo De Acción

Target of Action

The primary target of this compound is the BCR-ABL1 kinase . This kinase plays a crucial role in the pathogenesis of chronic myelogenous leukemia (CML), a type of cancer that starts in certain blood-forming cells of the bone marrow.

Mode of Action

The compound interacts with its target, the BCR-ABL1 kinase, by inhibiting its activity . This inhibition prevents the kinase from performing its normal function, which includes promoting the growth and division of cells. As a result, the growth of cancer cells is slowed down or stopped.

Biochemical Pathways

The compound affects the BCR-ABL signaling pathway . By inhibiting the BCR-ABL1 kinase, it disrupts the signaling pathway, leading to a decrease in the proliferation of cancer cells and an increase in their apoptosis (programmed cell death).

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in the proliferation of cancer cells and an increase in their apoptosis . This can lead to a reduction in the number of cancer cells in the body and potentially to a slowing or halting of the progression of the disease.

Propiedades

IUPAC Name |

2-chloro-4,5-difluoro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF2N6O/c21-15-11-17(23)16(22)10-14(15)20(30)26-13-4-2-12(3-5-13)25-18-6-7-19(28-27-18)29-9-1-8-24-29/h1-11H,(H,25,27)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVWTGQQISNTIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4Cl)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-chloro-4,5-difluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2999073.png)

![5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2999076.png)

![8-(5-Chlorothiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2999084.png)

![9-(4-bromophenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2999087.png)

![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2999089.png)

![(E)-3-(thiophen-2-yl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acrylamide](/img/structure/B2999091.png)